L-Threonyl-L-prolyl-L-cysteinyl-L-lysine
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Overview
Description
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is a peptide composed of four amino acids: threonine, proline, cysteine, and lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions, forming derivatives such as acetylated or methylated lysine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine to cystine.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Acetylation can be achieved using acetic anhydride, while methylation can be performed using methyl iodide.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups in cysteine.
Substitution: Formation of acetylated or methylated derivatives of lysine.
Scientific Research Applications
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure or facilitate interactions with other molecules. The lysine residue, with its positively charged side chain, can interact with negatively charged molecules, influencing the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-prolyl-L-cysteinyl-L-tyrosine
- L-Threonyl-L-prolyl-L-cysteinyl-L-arginine
- L-Threonyl-L-prolyl-L-cysteinyl-L-histidine
Uniqueness
L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is unique due to the presence of lysine, which introduces a positively charged side chain. This can significantly affect the peptide’s solubility, binding properties, and overall biological activity compared to similar peptides with different amino acid compositions.
Properties
CAS No. |
397871-00-0 |
---|---|
Molecular Formula |
C18H33N5O6S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H33N5O6S/c1-10(24)14(20)17(27)23-8-4-6-13(23)16(26)22-12(9-30)15(25)21-11(18(28)29)5-2-3-7-19/h10-14,24,30H,2-9,19-20H2,1H3,(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |
InChI Key |
RLLKPWRXIPGEED-QMVSFRDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
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